molecular formula C10H17N2O4PS B1671772 Etrimfos CAS No. 38260-54-7

Etrimfos

Cat. No.: B1671772
CAS No.: 38260-54-7
M. Wt: 292.29 g/mol
InChI Key: FGIWFCGDPUIBEZ-UHFFFAOYSA-N
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Description

Etrimfos (CAS No. 38260-54-7) is an organophosphorus pesticide primarily used as a grain protectant . Its chemical structure features a substituted methylene group bridging a phosphate ester and an aromatic ring, with the molecular formula C₁₀H₁₇N₂O₄PS . Chromatographic analysis reveals a retention time (RT) of 18.8 minutes using LC-MS/MS, with precursor ion m/z 293.1 and product ions m/z 125.0 and 265.0 . This compound is regulated globally, with maximum residue limits (MRLs) ranging from 0.01 mg/kg in eggs to 0.5 mg/kg in apples and cabbage .

Properties

IUPAC Name

(6-ethoxy-2-ethylpyrimidin-4-yl)oxy-dimethoxy-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C10H17N2O4PS/c1-5-8-11-9(15-6-2)7-10(12-8)16-17(18,13-3)14-4/h7H,5-6H2,1-4H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

FGIWFCGDPUIBEZ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=N1)OP(=S)(OC)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N2O4PS
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DSSTOX Substance ID

DTXSID7041964
Record name Etrimfos
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Molecular Weight

292.29 g/mol
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Physical Description

Colorless liquid; [Merck Index], Liquid
Record name Etrimfos
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Solubility

Miscible with ethyl acetate and ether., Solubility (23 °C): 40 mg/l water; completely miscible with acetone, chloroform, dimethyl sulfoxide, ethanol, hexane, methanol, xylene., 0.04 mg/mL at 23 °C
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Density

1.195 at 20 °C
Record name ETRIMFOS
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Vapor Pressure

0.00008 [mmHg], VP: 8.6 mPa (20 °C), 6.5x10-5 mm Hg at 20 °C
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Color/Form

Colorless oil

CAS No.

38260-54-7
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Melting Point

-3.35 °C
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Preparation Methods

Core Synthesis Pathway

Etrimfos is synthesized via a two-step process involving the preparation of a pyrimidine alcohol intermediate followed by phosphorylation. The primary route involves:

  • Synthesis of 6-Ethoxy-2-Ethyl-4-Pyrimidinol (this compound Alcohol Metabolite, CAS 38249-44-4)

    • Reaction Mechanism : Cyclocondensation of ethyl cyanoacetate with guanidine under basic conditions forms the pyrimidine ring. Subsequent alkylation and ethoxylation introduce the ethyl and ethoxy groups.
    • Conditions :
      • Temperature: 80–100°C
      • Solvent: Ethanol or methanol
      • Catalyst: Sodium ethoxide
  • Phosphorylation to Form this compound

    • Reaction Mechanism : The pyrimidinol intermediate reacts with dimethyl thiophosphoryl chloride (DMTPCl) in the presence of a base to form the thiophosphate ester.
      $$
      \text{C}8\text{H}{12}\text{N}2\text{O}2 + (\text{CH}3\text{O})2\text{P(S)Cl} \rightarrow \text{C}{10}\text{H}{17}\text{N}2\text{O}4\text{PS} + \text{HCl}
      $$
    • Conditions :
      • Solvent: Dichloromethane or toluene
      • Base: Triethylamine or NaOH
      • Temperature: 0–5°C (initial), room temperature (completion)
      • Yield: 75–85%

Alternative Methods

  • One-Pot Synthesis : Combines pyrimidine ring formation and phosphorylation in a single reactor, reducing purification steps but requiring precise stoichiometric control.
  • Microwave-Assisted Synthesis : Accelerates reaction times by 40–50% but is limited to laboratory-scale production due to equipment constraints.

Industrial Production Methods

Large-Scale Reactor Design

  • Continuous Flow Reactors : Multi-stage systems ensure consistent mixing and temperature control, achieving >90% conversion rates.
  • Solvent Recovery : Toluene is recycled via distillation, reducing waste and costs.

Purification Techniques

  • Liquid-Liquid Extraction : Removes unreacted DMTPCl using aqueous sodium bicarbonate.
  • Vacuum Distillation : Isolates this compound as a colorless liquid with >98% purity.

Analytical Characterization

Quality Control Metrics

  • Purity Analysis :
    • LC-MS : Detects trace impurities (<0.1%) using a C18 column and methanol-water gradient.
    • NMR : Confirms structural integrity via $$^{31}\text{P}$$ and $$^{1}\text{H}$$ spectra.

Stability Testing

  • Hydrolysis Half-Life : 16 days at pH 6 and 25°C, necessitating storage in anhydrous conditions.

Data Tables

Table 1: Comparison of Synthesis Methods

Parameter Laboratory-Scale Industrial-Scale
Reactor Type Batch Continuous Flow
Yield 75–85% 90–95%
Purity 95–98% >98%
Cycle Time 8–12 hours 4–6 hours
Solvent Used Dichloromethane Toluene (recycled)

Table 2: Reaction Optimization Parameters

Variable Optimal Range Impact on Yield
Temperature 0–5°C (step 1) Prevents side reactions
Molar Ratio 1:1.05 (Pyrimidinol:DMTPCl) Maximizes conversion
Base Concentration 10% excess Neutralizes HCl

Chemical Reactions Analysis

Etrimfos undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound oxon, a more toxic metabolite.

    Hydrolysis: In aqueous environments, this compound can hydrolyze, leading to the formation of less toxic by-products.

    Substitution: this compound can participate in nucleophilic substitution reactions, particularly with strong nucleophiles like hydroxide ions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and nucleophiles such as sodium hydroxide. The major products formed from these reactions are typically less toxic derivatives of this compound .

Scientific Research Applications

Introduction to Etrimfos

This compound, chemically known as N-ethyl-N-(1-methyl-2-oxo-2-(phenylamino)ethyl)-N,N-dimethylamine, is a non-systemic insecticide primarily used for controlling chewing pests in agricultural settings. As an organophosphate compound, it acts by inhibiting acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses and ultimately causing paralysis in insects. This article explores the various applications of this compound, supported by scientific findings and documented case studies.

Agricultural Use

This compound has been employed extensively in agriculture for pest control. Its application is particularly effective against a range of chewing insects that affect crops such as wheat, corn, and barley. The compound is typically applied in the form of sprays, dusts, or granules.

Table 1: this compound Application Rates and Efficacy

CropApplication Rate (mg/kg)Efficacy (%)Study Reference
Wheat5-1590-100
Corn5-1590-100
Barley5-1590-100

This compound has shown sustained efficacy over time, with studies indicating that its residues remain effective against pests for extended periods post-application. For instance, wheat treated with this compound maintained over 90% efficacy against Sitophilus species after one year of storage .

Toxicological Studies

Research on the toxicological profile of this compound has been extensive. Various studies have assessed its safety and potential risks to non-target organisms, including mammals and beneficial insects.

Case Study: Reproductive Toxicity in Rats

A study involving three generations of rats fed varying concentrations of this compound found no significant adverse effects on fertility or gestation outcomes. The highest dose led to minor decreases in cholinesterase activity but did not affect overall health or reproduction rates .

Mutagenicity Testing

This compound was evaluated for mutagenic potential using the Ames test and other methodologies. Results indicated that it did not produce mutagenic effects in tested strains of Salmonella typhimurium or in mammalian systems .

Environmental Impact and Residue Analysis

The environmental fate of this compound has been a subject of investigation, particularly regarding its degradation and persistence in soil and water systems. Studies indicate that this compound degrades relatively quickly under field conditions but can persist in treated grains for extended periods.

Table 2: Residue Persistence of this compound in Grains

Time (Months)Residue Level (%)
0100
663-75
12<37

This data suggests that while this compound is effective initially, its residues diminish significantly over time, making it less likely to impact subsequent crops .

Regulatory Status and Current Use

As of recent evaluations, this compound has been classified as obsolete in many regions due to concerns over its environmental impact and potential health risks associated with long-term exposure. Regulatory bodies have recommended the discontinuation of its use in favor of safer alternatives .

Mechanism of Action

Etrimfos exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission, which can cause paralysis and death in pests. The molecular targets of this compound include the active site of acetylcholinesterase, where it forms a covalent bond, preventing the enzyme from functioning properly .

Comparison with Similar Compounds

Efficacy Against Pests

A 36-week study compared etrimfos with chlorpyrifos-methyl , fenitrothion , and pirimiphos-methyl against insect and mite pests in stored wheat :

Compound Susceptible Strains (Mortality >95%) Resistant Tribolium castaneum (Control Efficacy) Resistant Oryzaephilus surinamensis (Control Efficacy) Mite Control (36 Weeks)
This compound All species High Best 100% for G. destructor and T. longior
Chlorpyrifos-methyl All species Moderate Moderate Declined after 32 weeks
Fenitrothion All except T. castaneum after 32 weeks Poor Poor Failed after 4 weeks
Pirimiphos-methyl All species High Moderate Not tested

Key Findings :

  • This compound outperformed fenitrothion against resistant T. castaneum and maintained 100% mite mortality for 36 weeks, unlike chlorpyrifos-methyl .
  • Pirimiphos-methyl showed comparable efficacy but lacked data against mites .

Chemical and Analytical Properties

Chromatographic and mass spectrometric data highlight distinct properties (Table S2, ):

Compound RT (min) Precursor Ion (m/z) Product Ions (m/z) Detection Sensitivity
This compound 18.8 293.1 125.0, 265.0 High (FA-2 column)
Dimethoate 8.6 230.0 125.0, 199.0 Moderate (FA-2 column)
Fosthiazate 12.1 284.0 104.0, 228.0 High (FA-1 column)

Key Insights :

  • This compound’s longer RT and unique product ions differentiate it from dimethoate and fosthiazate in multi-residue analyses .
  • Ultrahigh-performance LC–TOF-MS can detect this compound at 0.05 mg/kg with three diagnostic ions (<1.1 mDa error) .

Regulatory and Residue Profiles

MRLs for this compound and structurally related organophosphates vary significantly ():

Compound Apple (mg/kg) Cabbage (mg/kg) Grains (mg/kg) Eggs (mg/kg)
This compound 0.5 0.5 0.1 (rice) 0.01
Ethion 2.0 2.0 0.05 (corn) 0.02
Chlorpyrifos 1.0 0.5 0.05 (wheat) 0.01

Key Observations :

  • Recovery rates in multiresidue methods vary: this compound achieves 60–90% recovery using Florisil column eluants 15 and 2+3, whereas ethion requires dichloromethane for optimal elution .

Biological Activity

Etrimfos, a phosphorothioate compound, is primarily used as a pesticide. Its biological activity is characterized by its effects on various organisms, including mammals, insects, and plants. This article compiles significant findings from diverse research sources, focusing on the compound's metabolism, toxicity, efficacy in pest control, and potential resistance development.

This compound is metabolized mainly by glutathione-transferases and mixed-function oxidases. These enzymes play a crucial role in detoxifying the compound within biological systems. Studies indicate that this compound does not significantly affect cholinesterase activity in the brain or liver of treated animals, although some effects were noted in plasma and erythrocytes of female rats at higher doses .

Table 1: Summary of Metabolic Studies on this compound

Study ReferenceOrganismDose (mg/kg)Key Findings
Hamburger & Klotzsche (1978a)Rats3600Reduced mortality with atropine treatment
Richold & Richardson (1980)Rats1500-6000No significant mutagenic effects observed
Carpy & Klotzsche (1975a)Rabbits0-100Observed teratogenic effects at high doses

Toxicity and Safety Assessments

Toxicological studies have shown that this compound exhibits low acute toxicity in mammals. In reproductive studies, no adverse effects were found on fertility or gestation in rats. However, slight teratogenic effects were noted in rabbits at higher doses, including skeletal anomalies and reduced implantation rates .

In chronic exposure studies, rats fed this compound showed no significant changes in body weight or food intake. However, there was an increase in serum glucose levels and a decrease in thyroid weight at the highest dose tested .

Case Study: Teratogenicity Assessment in Rabbits

A study involving pregnant rabbits administered this compound revealed:

  • Doses : 0, 25, 50, 100 mg/kg
  • Results : Increased dead foetuses and slight skeletal deformities observed at higher doses.
  • : this compound may have teratogenic potential at elevated exposure levels.

Efficacy in Pest Control

This compound has been evaluated for its effectiveness against various pests. It has shown significant efficacy against storage mites and other agricultural pests. However, resistance development has been documented; certain populations of pests have demonstrated cross-resistance to this compound and other organophosphorus pesticides like pirimiphos-methyl .

Table 2: Efficacy of this compound Against Pests

Pest SpeciesApplication Rate (mg/kg)Efficacy (%)
Sitophilus granarius10100
Lepidoglyphus destructor-Resistance noted
Acarus siro-Resistance noted

Resistance Mechanisms

Research indicates that resistance to this compound may be linked to increased esterase activity among pest populations. This enzymatic change allows pests to metabolize the pesticide more effectively, reducing its efficacy .

Q & A

Q. What are the optimal analytical conditions for detecting Etrimfos in environmental samples?

this compound can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key parameters include a precursor ion of m/z 293.1 and product ions at m/z 125.0 and 265.0 for selective detection . Retention time (RT) on standard columns like C18 is approximately 18.8 minutes under gradient elution conditions. Method validation should include spike-and-recovery experiments in matrices such as water or soil, adhering to FDA multiresidue protocols (e.g., 60–90% recovery thresholds) .

Q. How should researchers design experiments to assess this compound stability under varying environmental conditions?

Use controlled degradation studies with variables like pH, UV exposure, and temperature. For example:

  • Hydrolysis : Incubate this compound in buffered solutions (pH 4–9) at 25°C and 50°C, sampling at intervals for LC-MS/MS analysis.
  • Photolysis : Expose samples to UV light (254 nm) and monitor breakdown products like the oxygen analog (m/z 309.1) . Include negative controls and replicate analyses (n ≥ 3) to ensure statistical rigor .

Advanced Research Questions

Q. How can researchers reconcile contradictions in this compound recovery rates across multiresidue methods?

Discrepancies often arise from eluant selection and matrix effects. For instance, this compound shows consistent recovery (Category C) with Florisil column eluant #2 (dichloromethane-based) but variable results in other systems . To resolve this:

  • Cross-validate methods using EPA 3540C (pressurized fluid extraction) and QuEChERS.
  • Apply matrix-matched calibration to correct for ion suppression/enhancement in LC-MS/MS .
  • Report uncertainties (e.g., ±5–10% RSD) and methodological limitations transparently .

Q. What strategies are effective for identifying this compound metabolites in non-target species?

Use high-resolution mass spectrometry (HRMS) coupled with in silico metabolite prediction tools (e.g., MetFrag). Key steps:

  • Sample preparation : Extract liver or plant tissues using acetonitrile:water (80:20) with dispersive SPE cleanup.
  • Metabolite annotation : Look for hydroxylated (+16 Da) or glutathione-conjugated (+305 Da) derivatives.
  • Validation : Compare fragmentation patterns with synthetic standards and reference databases (e.g., NIST) .

Q. How can researchers address conflicting data on this compound’ detection limits in grain protectant studies?

Disparities in detection limits (e.g., PIRM assay vs. LC-MS/MS) stem from analytical sensitivity and interference from co-formulants. Mitigation approaches:

  • Optimize sample cleanup using graphitized carbon black (GCB) to remove pigments and lipids.
  • Employ isotope dilution with deuterated this compound for precise quantification .
  • Conduct inter-laboratory comparisons to harmonize limits of quantification (LOQ) .

Methodological Frameworks

  • Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses, such as this compound’ interaction with acetylcholinesterase isoforms .
  • Data Contradiction Analysis : Use triangulation (e.g., combining LC-MS/MS, GC-NPD, and bioassay data) to resolve inconsistencies in degradation kinetics or toxicity profiles .
  • Ethical Compliance : Adhere to OECD 453 (combined chronic toxicity/carcinogenicity) guidelines when testing this compound in model organisms .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Etrimfos
Reactant of Route 2
Reactant of Route 2
Etrimfos

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